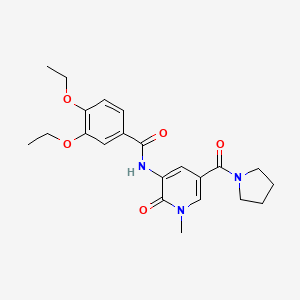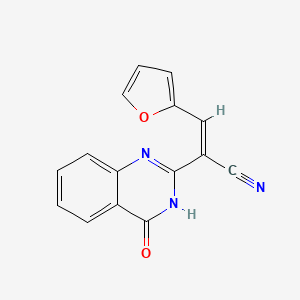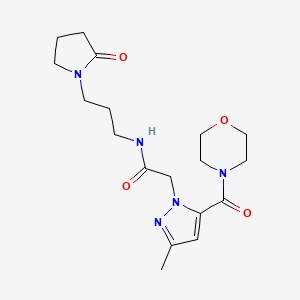
2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide" is an intriguing molecule in the realm of organic chemistry. This compound is a member of the pyrazole family, distinguished by its unique structural attributes that contribute to its varied applications in scientific research. Its intricate composition includes a morpholine and pyrrolidine moiety, making it a valuable subject for detailed chemical analysis and investigation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide involves multiple steps, starting from the preparation of intermediate compounds:
Preparation of the Pyrazole Core: : The synthesis begins with the formation of the 3-methyl-1H-pyrazole scaffold, typically through a condensation reaction involving hydrazine and an appropriate β-diketone under reflux conditions.
Morpholine-4-carbonylation: : The next step involves the introduction of the morpholine-4-carbonyl group via an acylation reaction. Morpholine is reacted with acyl chlorides under controlled temperatures to achieve the desired substitution.
N-Alkylation: : Subsequently, the pyrazole is subjected to N-alkylation with a propyl derivative containing a protected pyrrolidinone group. The reaction is facilitated by strong bases like sodium hydride in aprotic solvents.
Deprotection and Final Coupling: : The final step involves deprotection of the pyrrolidinone group and coupling with acetic acid derivatives to yield the target compound.
Industrial Production Methods
Industrial production methods focus on scalable and cost-effective processes. Continuous flow synthesis may be employed to ensure consistent yields and purity. Optimizing reaction conditions such as temperature, pressure, and solvent systems are crucial in these methods. The use of automated reactors and inline monitoring tools ensures efficient large-scale production.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrazole and morpholine moieties.
Reduction: : Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: : Nucleophilic and electrophilic substitutions are common at the morpholine and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Transition metal catalysts such as palladium and platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
科学研究应用
This compound has a broad spectrum of applications:
Chemistry: : Used as a building block for more complex molecules in synthetic chemistry.
Biology: : Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: : Explored for its therapeutic potential, particularly in drug design and development.
Industry: : Utilized in the synthesis of advanced materials and as a precursor for specialty chemicals.
作用机制
The mechanism of action primarily revolves around its interaction with specific molecular targets:
Molecular Targets: : Enzymes and receptors with affinity for the morpholine and pyrazole groups.
Pathways Involved: : Inhibition or modulation of enzymatic activity, leading to downstream biological effects.
相似化合物的比较
Similar Compounds
2-(3-methyl-5-(piperidine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
2-(3-methyl-5-(thiomorpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
Comparison
Compared to its analogs, 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide offers distinct advantages in terms of solubility, stability, and specific biological activity due to the presence of the morpholine moiety. The subtle differences in their chemical structure can lead to significant variations in their chemical properties and biological effects.
This article should cover all the bases for your compound of interest. Does this align with what you had in mind?
属性
IUPAC Name |
2-[3-methyl-5-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O4/c1-14-12-15(18(26)22-8-10-27-11-9-22)23(20-14)13-16(24)19-5-3-7-21-6-2-4-17(21)25/h12H,2-11,13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCULDALLOFYHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCOCC2)CC(=O)NCCCN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-(2-Chloropyridine-3-amido)phenyl]propanoic acid](/img/structure/B2745958.png)
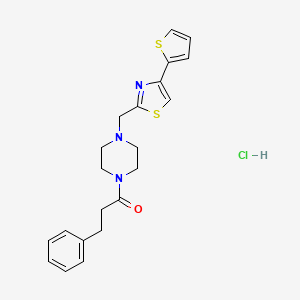
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2745961.png)
![4-(diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745962.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide](/img/structure/B2745965.png)
![(3Z)-1-benzyl-3-({[(pyridin-3-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2745966.png)
![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2745968.png)
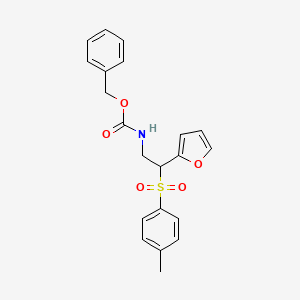
![[2-[(2,4-Dichlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745971.png)

![Methyl 2-[1-(methoxyamino)cyclobutyl]acetate](/img/structure/B2745974.png)
![N-butyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2745976.png)
